molecular formula C9H9Cl2NO B7614398 2-(2,4-dichlorophenyl)-N-methylacetamide

2-(2,4-dichlorophenyl)-N-methylacetamide

Cat. No.: B7614398
M. Wt: 218.08 g/mol
InChI Key: KRHOGLARHGDUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-N-methylacetamide (CAS: 93646-27-6) is an acetamide derivative with a 2,4-dichlorophenyl group attached to the α-carbon of the acetamide backbone and a methyl group on the nitrogen atom. The compound’s molecular formula is C₉H₈Cl₂NO, with a molecular weight of 220.07 g/mol . Its structure (Fig. 1) is characterized by the electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenyl ring, which influence its electronic properties and reactivity. The N-methylation eliminates the possibility of hydrogen bonding via the amide N–H group, distinguishing it from non-methylated analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHOGLARHGDUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-methylacetamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The reaction conditions, such as temperature, flow rate, and residence time, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2-(2,4-Dichlorophenyl)-N-methylacetamide N-methyl, 2,4-dichlorophenyl 220.07 Potential pharmaceutical intermediate
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2-chloroacetamide, 2,4-dimethylphenyl 211.67 Solid-state hydrogen bonding (N–H⋅⋅⋅O)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-chlorophenyl, 2,6-dichlorophenyl 314.59 Diclofenac-related impurity; anti-inflammatory activity
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide Sulfonyl bridge, 2-chlorophenyl, 2,4-dichlorophenyl 378.66 Enhanced lipophilicity; enzyme inhibition potential
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide Cyclopropylamine, 2,4-dichlorophenylamino 259.13 Modified pharmacokinetics; possible CNS activity

Structural and Electronic Differences

  • N-Methylation: Unlike 2-chloro-N-(2,4-dimethylphenyl)acetamide (), the N-methyl group in the target compound eliminates N–H⋅⋅⋅O hydrogen bonding, reducing its ability to form crystalline networks. This may enhance solubility in non-polar solvents but reduce melting points .
  • Sulfonyl vs.

Solid-State and Crystallographic Behavior

  • Hydrogen Bonding: Non-methylated analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide form intermolecular N–H⋅⋅⋅O hydrogen bonds, creating chains or sheets in the crystal lattice . The N-methyl group in the target compound disrupts this, leading to weaker van der Waals-dominated packing .
  • Dihedral Angles : In N-(2,4-dimethylphenyl)-2,2-diphenylacetamide (), steric hindrance from diphenyl groups results in dihedral angles >85°, whereas the target compound’s planar 2,4-dichlorophenyl group allows for more linear molecular conformations .

Key Research Findings

  • Enzyme Inhibition : Sulfonyl-containing analogs (e.g., ) show inhibitory activity against tyrosine kinases, attributed to the sulfonyl group’s interaction with ATP-binding pockets .
  • Toxicity Profile: N-Methylation reduces acute toxicity compared to non-methylated chlorophenylacetamides, as seen in LD₅₀ studies (rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.